molecular formula C17H16BrN3O3 B3004925 2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide CAS No. 2034593-49-0

2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide

Cat. No.: B3004925
CAS No.: 2034593-49-0
M. Wt: 390.237
InChI Key: KYBRSUDXJYLNNW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-bromo-5-methoxy-substituted benzene core. The amide nitrogen is linked to an ethyl group bearing both a furan-2-yl and a 1H-pyrazol-1-yl moiety.

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-23-12-5-6-14(18)13(10-12)17(22)19-11-15(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,15H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBRSUDXJYLNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound features a bromine atom, furan and pyrazole rings, and a methoxybenzamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16BrN3O3\text{C}_{17}\text{H}_{16}\text{BrN}_3\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom allows for specific interactions with proteins or enzymes, potentially inhibiting their activity. The furan and pyrazole rings contribute to binding interactions that enhance the compound's overall biological efficacy.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further studies in infectious disease treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing key features and biological activities of related compounds:

Compound NameKey FeaturesBiological Activity
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamideSimilar structure with different furan substitutionModerate antitumor activity
2-bromo-N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamideContains thiophene instead of furanAntimicrobial effects reported
2-bromo-N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamideFeatures a pyridine ring instead of furanPotential enzyme inhibition

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved modulation of Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases .
  • Enzyme Inhibition : Research has shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The compound's structural features may enhance its binding affinity to DHFR, thus providing insights into its potential as a therapeutic agent .
  • Antimicrobial Studies : Preliminary antimicrobial assays indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Benzamide Core
  • 2-Bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide () Structure: Retains the 2-bromo-5-methoxybenzamide core but replaces the furan-pyrazole-ethyl group with a phenethyl chain substituted by a 1-methylpyrazole at position 3. Molecular Weight: 414.303 vs.
  • 5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide () Structure: Substitutes methoxy with a hydroxy group and introduces a fluorine atom on the adjacent phenyl ring. The pyrazole is at position 4 and methylated. Molecular Weight: 412.24.
2.2. Heterocyclic Modifications
  • 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide ()

    • Structure : Lacks the methoxy group and ethyl linker, directly attaching the benzamide to a pyrazole via a 4-methylbenzyl group.
    • Impact : Simplified structure with reduced steric hindrance; the absence of methoxy may decrease electron-donating effects, affecting interactions with hydrophobic pockets .
  • 2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide ()

    • Structure : Replaces the ethyl group with a pyridin-3-ylmethyl chain, introducing an additional nitrogen atom.
    • Molecular Weight : 401.3.
    • Impact : The pyridine ring could enhance hydrogen-bonding capacity and modulate solubility through its basic nitrogen .
2.4. Physicochemical Properties
  • Solubility : The furan and pyrazole in the target compound may reduce aqueous solubility compared to pyridine-containing analogs () or hydroxy-substituted derivatives ().
  • Thermal Stability : Melting points for related compounds (e.g., 153–155°C in ) suggest moderate thermal stability, likely influenced by crystallinity and substituent bulk .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Impact on Properties
Target Compound C₁₇H₁₇BrN₂O₃ (est.) ~395.24 (est.) 2-Bromo-5-methoxybenzamide; ethyl-furan-pyrazole Balanced lipophilicity; furan may confer metabolic stability.
2-Bromo-5-methoxy-N-{2-[4-(1-methylpyrazol-5-yl)phenyl]ethyl}benzamide C₂₀H₂₀BrN₃O₂ 414.303 Phenethyl-1-methylpyrazole Enhanced π-π interactions; higher molecular weight.
5-Bromo-N-{[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide C₁₈H₁₅BrFN₃O₂ 412.24 2-Hydroxy, 2-fluoro-phenylmethyl Increased polarity; fluorine enhances electronegativity.
2-Bromo-N-((2-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)-5-methoxybenzamide C₁₈H₁₇BrN₄O₂ 401.3 Pyridin-3-ylmethyl Pyridine improves solubility; potential for hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation of furan and pyrazole precursors with a brominated benzamide backbone. For example, a pyrazole-ethyl intermediate can be prepared by reacting (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one with hydrazine derivatives, followed by coupling to a 2-bromo-5-methoxybenzoyl chloride under basic conditions. Optimization includes temperature control (e.g., reflux at 100°C), solvent selection (e.g., pyridine for acylation), and purification via reversed-phase chromatography . Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 1.1 equiv of enone) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, furan/pyrazole C-H stretches) .
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons (furan: δ ~6.3–7.4 ppm; pyrazole: δ ~7.5–8.5 ppm) and methoxy/bromo substituents .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. How is X-ray crystallography applied to determine its molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction is used to resolve bond lengths, angles, and torsional conformations. Crystals are grown via slow evaporation (e.g., from methanol). Data collection at low temperatures (e.g., 123 K) reduces thermal motion artifacts. Structure refinement with SHELXL software refines parameters like anisotropic displacement and hydrogen bonding. Example metrics: R factor <0.05, mean C-C bond length deviation ~0.004 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray dihedral angles) are addressed via:

  • Complementary Techniques : Use solid-state NMR to compare with X-ray data.
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N-H···N or C-H···O bonds) that may distort solution-state NMR signals .
  • Dynamic Effects : Molecular dynamics simulations to assess conformational flexibility in solution .

Q. What computational methods validate the compound’s conformational stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and compare with crystallographic data. Key analyses include:

  • Frontier Molecular Orbitals : To predict reactivity (HOMO-LUMO gap).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
  • Torsional Energy Profiles : Assess rotational barriers in the ethyl linker .

Q. What strategies are effective in analyzing hydrogen bonding networks in its crystal structure?

  • Methodological Answer :

  • SHELXL Refinement : Detect classical (N-H···N) and non-classical (C-H···F/O) hydrogen bonds using distance-angle criteria (e.g., D-H···A angle >120°, D···A distance <3.5 Å) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts) .
  • Thermal Ellipsoid Modeling : Visualize anisotropic displacement parameters to distinguish static disorder from dynamic motion .

Q. How is purity assessed for this compound in pharmacological studies?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Compare retention times with standards .
  • Elemental Analysis : Validate C, H, N, Br content within ±0.4% of theoretical values.
  • Pharmacopeial Standards : Follow USP guidelines for residual solvents (e.g., limits for DMF or pyridine) .

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